![molecular formula C12H11NO3 B2810460 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid CAS No. 170648-67-6](/img/structure/B2810460.png)
8-Ethyl-4-hydroxyquinoline-3-carboxylic acid
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Description
8-Ethyl-4-hydroxyquinoline-3-carboxylic acid is a chemical compound with the empirical formula C12H11NO3 . It has a molecular weight of 217.22 . The compound is typically available in solid form .
Molecular Structure Analysis
The molecular structure of 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid consists of a quinoline backbone with an ethyl group at the 8-position, a hydroxy group at the 4-position, and a carboxylic acid group at the 3-position . The SMILES string representation of the molecule is O=C(O)C1=C(O)C2=CC=CC(CC)=C2N=C1 .Physical And Chemical Properties Analysis
8-Ethyl-4-hydroxyquinoline-3-carboxylic acid is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I have access to.Scientific Research Applications
Antimicrobial Activity
Compounds containing the 8-HQ nucleus exhibit a wide range of biological activities, including antimicrobial effects . They have been found to be effective against various types of bacteria and fungi .
Anticancer Agents
8-HQ and its derivatives have shown potential as anticancer agents . They have been used to develop potent lead compounds with good efficacy and low toxicity .
Antifungal Agents
Mono-chloro- and mono-bromo-substituted 8-HQ at positions 2-, 3-, 4-, 5-, 6-, and 7 have shown antifungal activity against Aspergillus niger, Aspergillus oryzae, Myrothecium verrucaria, Trichoderma viride and Trichophyton mentagrophytes .
Neuroprotection
8-HQ and its derivatives have been used as iron-chelators for neuroprotection . They have the ability to bind to iron, which can be beneficial in conditions where iron accumulation can lead to neurodegenerative diseases .
Inhibitors of 2OG-dependent Enzymes
8-HQ and its derivatives have been found to inhibit 2OG-dependent enzymes . These enzymes are involved in a variety of biological processes, and inhibiting them can have therapeutic effects .
Antiviral Agents
8-HQ and its derivatives have shown potential as antiviral agents . They have been found to be effective against a variety of viruses .
properties
IUPAC Name |
8-ethyl-4-oxo-1H-quinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-7-4-3-5-8-10(7)13-6-9(11(8)14)12(15)16/h3-6H,2H2,1H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXADUGUMNZZHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=O)C(=CN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Ethyl-4-hydroxyquinoline-3-carboxylic acid |
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